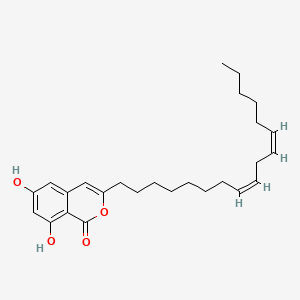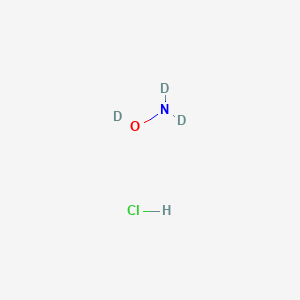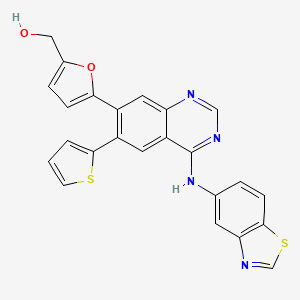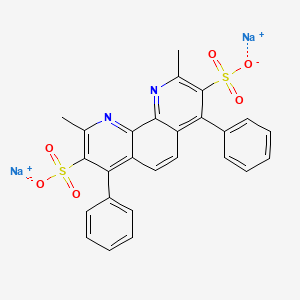
Velagliflozin proline hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Velagliflozin proline hydrate is the clinical form of Velagliflozin, an oral sodium-glucose cotransporter 2 (SGLT2) inhibitor. It exhibits antidiabetic activity by decreasing renal glucose reabsorption and promoting glycosuria, effectively reducing blood sugar and insulin levels . This compound is particularly significant in the treatment of diabetes mellitus, offering a novel approach to managing blood glucose levels.
Méthodes De Préparation
Industrial Production Methods: Industrial production of Velagliflozin proline hydrate typically involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The process includes rigorous quality control measures to comply with pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions: Velagliflozin proline hydrate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The specific conditions depend on the desired reaction and product .
Major Products Formed: The major products formed from these reactions include various derivatives of Velagliflozin, which may have different pharmacological properties .
Applications De Recherche Scientifique
Velagliflozin proline hydrate has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of SGLT2 inhibitors.
Biology: Investigated for its effects on glucose metabolism and insulin regulation.
Medicine: Applied in the treatment of diabetes mellitus and related metabolic disorders.
Industry: Utilized in the development of new antidiabetic drugs and formulations .
Mécanisme D'action
Velagliflozin proline hydrate exerts its effects by inhibiting the sodium-glucose cotransporter 2 (SGLT2), a renal transporter responsible for reabsorbing glucose from the glomerular filtrate back into the circulation. By blocking this transporter, this compound promotes the excretion of glucose in the urine, thereby lowering blood glucose levels .
Comparaison Avec Des Composés Similaires
- Empagliflozin
- Dapagliflozin
- Canagliflozin
Comparison: Velagliflozin proline hydrate is unique in its specific molecular structure, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other SGLT2 inhibitors. Its clinical efficacy and safety profile are comparable to other compounds in this class, but specific differences in absorption, metabolism, and excretion may influence its overall therapeutic utility .
Propriétés
Formule moléculaire |
C28H36N2O8 |
|---|---|
Poids moléculaire |
528.6 g/mol |
Nom IUPAC |
2-[(4-cyclopropylphenyl)methyl]-4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]benzonitrile;(2S)-pyrrolidine-2-carboxylic acid;hydrate |
InChI |
InChI=1S/C23H25NO5.C5H9NO2.H2O/c24-11-17-8-7-16(23-22(28)21(27)20(26)19(12-25)29-23)10-18(17)9-13-1-3-14(4-2-13)15-5-6-15;7-5(8)4-2-1-3-6-4;/h1-4,7-8,10,15,19-23,25-28H,5-6,9,12H2;4,6H,1-3H2,(H,7,8);1H2/t19-,20-,21+,22-,23+;4-;/m10./s1 |
Clé InChI |
SSNUQDYITAZVPB-YAKUHWJSSA-N |
SMILES isomérique |
C1C[C@H](NC1)C(=O)O.C1CC1C2=CC=C(C=C2)CC3=C(C=CC(=C3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C#N.O |
SMILES canonique |
C1CC(NC1)C(=O)O.C1CC1C2=CC=C(C=C2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)C#N.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-[(2R,3S,5R)-2-(2,6-diaminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxyacetate](/img/structure/B12391084.png)


![3-[[(2R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[5-[1-[(4-chlorophenyl)methyl]triazol-4-yl]-2,4-dioxopyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12391099.png)



![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12391127.png)



![2-amino-7-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B12391152.png)
![1-[(2R,3S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12391161.png)

